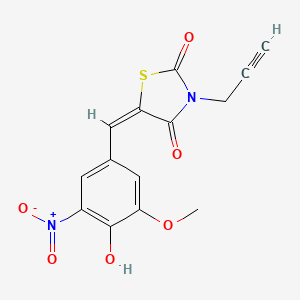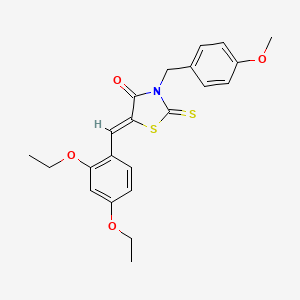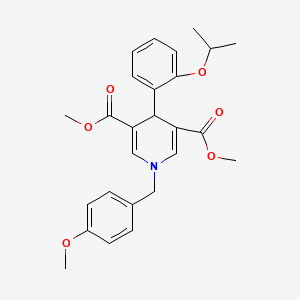![molecular formula C16H12BrClF3NOS B3549628 2-[(2-bromobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3549628.png)
2-[(2-bromobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-[(2-bromobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
2-[(2-bromobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has shown promising results in preclinical studies as a potential anti-cancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the growth of various types of cancer cells, including breast, ovarian, and lung cancer cells.
Mecanismo De Acción
The mechanism of action of 2-[(2-bromobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves the inhibition of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, this compound disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, further studies are needed to determine its long-term effects and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2-bromobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is its specificity for cancer cells, which reduces the risk of damage to normal cells. However, its effectiveness may vary depending on the type of cancer being treated, and further research is needed to determine its optimal dosage and administration.
Direcciones Futuras
Further research is needed to determine the full potential of 2-[(2-bromobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide as a cancer therapy. This includes studies on its long-term effects, potential side effects, and optimal dosage and administration. Additionally, this compound may have potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders, which require further investigation.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClF3NOS/c17-12-4-2-1-3-10(12)8-24-9-15(23)22-14-7-11(16(19,20)21)5-6-13(14)18/h1-7H,8-9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYAKNLGWNGOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3549545.png)
![4-bromo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3549548.png)
![1-[1-(2,5-dimethylphenyl)-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3549550.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549552.png)

![4-(1-naphthyl)-5-[5-(3-thienyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3549562.png)

![N-(2-chlorobenzyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3549580.png)

![[2-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B3549591.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3549594.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B3549607.png)
![N-benzyl-2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549612.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3549627.png)